N-[3-(propan-2-yloxy)propyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a propan-2-yloxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The thiophene-2-sulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of thiophene with a sulfonyl chloride in the presence of a base. The propan-2-yloxypropyl group is introduced through an etherification reaction, where the piperidine derivative is reacted with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiophene-2-sulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The propan-2-yloxypropyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Another positional isomer.
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PYRROLIDINE-3-CARBOXAMIDE: Similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties. The combination of the thiophene-2-sulfonyl group and the propan-2-yloxypropyl group may result in unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H26N2O4S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H26N2O4S2/c1-13(2)22-10-5-8-17-16(19)14-6-3-9-18(12-14)24(20,21)15-7-4-11-23-15/h4,7,11,13-14H,3,5-6,8-10,12H2,1-2H3,(H,17,19) |
InChI Key |
XHEIYFIEJRVWHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.